molecular formula C13H14ClNO B13260590 (6-Chloro-4-ethyl-2-methylquinolin-3-yl)methanol

(6-Chloro-4-ethyl-2-methylquinolin-3-yl)methanol

Cat. No.: B13260590
M. Wt: 235.71 g/mol
InChI Key: BXBOZPSGLRWBCR-UHFFFAOYSA-N
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Description

(6-Chloro-4-ethyl-2-methylquinolin-3-yl)methanol is a chemical compound with the molecular formula C13H14ClNO and a molecular weight of 235.71 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-4-ethyl-2-methylquinolin-3-yl)methanol typically involves the reaction of 6-chloro-4-ethyl-2-methylquinoline with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-4-ethyl-2-methylquinolin-3-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, alcohols, and substituted quinolines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(6-Chloro-4-ethyl-2-methylquinolin-3-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (6-Chloro-4-ethyl-2-methylquinolin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with DNA and proteins .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-4-ethylquinoline
  • 2-Methylquinoline
  • 3-Hydroxyquinoline

Uniqueness

(6-Chloro-4-ethyl-2-methylquinolin-3-yl)methanol is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C13H14ClNO

Molecular Weight

235.71 g/mol

IUPAC Name

(6-chloro-4-ethyl-2-methylquinolin-3-yl)methanol

InChI

InChI=1S/C13H14ClNO/c1-3-10-11-6-9(14)4-5-13(11)15-8(2)12(10)7-16/h4-6,16H,3,7H2,1-2H3

InChI Key

BXBOZPSGLRWBCR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=C(C=CC2=NC(=C1CO)C)Cl

Origin of Product

United States

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